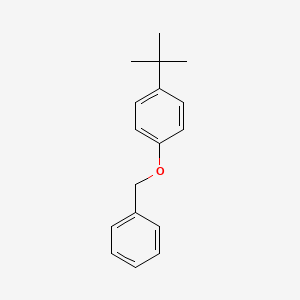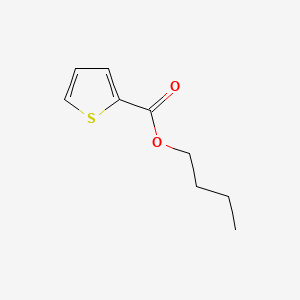
Butyl 2-thenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 2-thenoate: is an organic compound with the molecular formula C₉H₁₂O₂S It is an ester derived from butanol and 2-thiophenecarboxylic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Butyl 2-thenoate can be synthesized through the esterification reaction between butanol and 2-thiophenecarboxylic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Butyl 2-thenoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of butanol and 2-thiophenecarboxylic acid.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, where nucleophiles such as amines or alcohols replace the ester group.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Butanol and 2-thiophenecarboxylic acid.
Reduction: Corresponding alcohol.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Butyl 2-thenoate is used as a building block in organic synthesis, particularly in the preparation of thiophene derivatives
Biology: In biological research, this compound is studied for its potential as a bioactive compound. Its interactions with biological molecules and potential therapeutic effects are of interest in drug discovery and development.
Medicine: this compound is investigated for its potential medicinal properties, including its role as an intermediate in the synthesis of pharmaceutical compounds. Its ability to modulate biological pathways makes it a candidate for further research in medicinal chemistry.
Industry: In the industrial sector, this compound is used as a solvent and intermediate in the production of various chemicals. Its stability and reactivity make it suitable for use in coatings, adhesives, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of butyl 2-thenoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release butanol and 2-thiophenecarboxylic acid, which may interact with biological molecules. The thiophene ring in its structure allows for potential interactions with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Butyl acetate: An ester with a similar structure but derived from acetic acid instead of 2-thiophenecarboxylic acid.
Ethyl 2-thenoate: An ester derived from ethanol and 2-thiophenecarboxylic acid, similar to butyl 2-thenoate but with a different alkyl group.
Methyl 2-thenoate: An ester derived from methanol and 2-thiophenecarboxylic acid, also similar but with a shorter alkyl chain.
Uniqueness: this compound is unique due to the presence of the thiophene ring, which imparts distinct chemical and biological properties. The length of the butyl chain also influences its solubility and reactivity compared to other similar esters.
Eigenschaften
CAS-Nummer |
56053-84-0 |
|---|---|
Molekularformel |
C9H12O2S |
Molekulargewicht |
184.26 g/mol |
IUPAC-Name |
butyl thiophene-2-carboxylate |
InChI |
InChI=1S/C9H12O2S/c1-2-3-6-11-9(10)8-5-4-7-12-8/h4-5,7H,2-3,6H2,1H3 |
InChI-Schlüssel |
VUSZPSYSKPXZQL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1=CC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


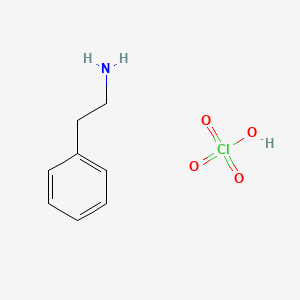
![2-[(4-Chlorophenyl)sulfanyl]-4-methoxybenzoic acid](/img/structure/B14637944.png)
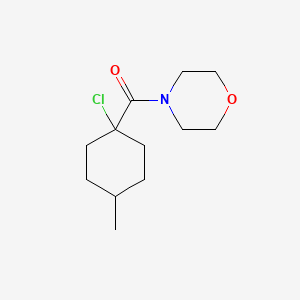
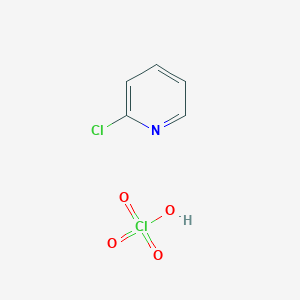

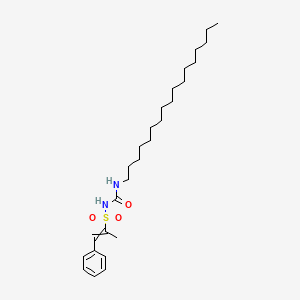
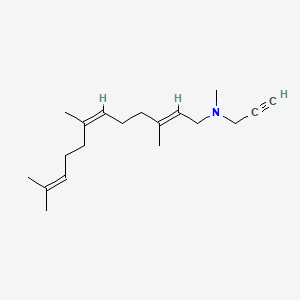

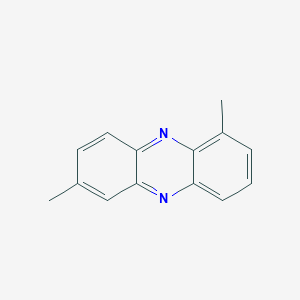
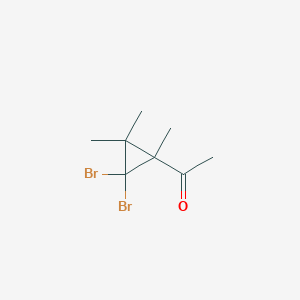
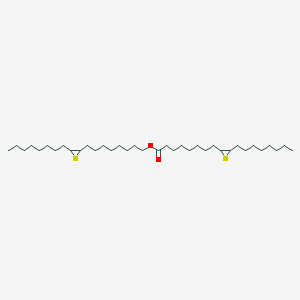
![1H-Pyrimido[4,5-b]indol-2-amine, 4-phenyl-](/img/structure/B14638030.png)
![3-(Chloromethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14638038.png)
